(R)-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phosphine group, a xanthene moiety, and a sulfinamide group, making it a versatile molecule in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these steps include Grignard reagents, organolithium compounds, and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
Major products formed from these reactions include phosphine oxides, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets such as transition metals in catalytic cycles. The phosphine group acts as a strong electron donor, stabilizing metal centers and facilitating various catalytic processes. The sulfinamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand with similar electron-donating properties.
Xanthene: The core structure of the compound, known for its fluorescent properties.
Sulfinamides: A class of compounds with similar functional groups and reactivity.
Uniqueness
®-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is unique due to its combination of a phosphine group, xanthene core, and sulfinamide moiety, providing a versatile platform for various applications in catalysis, synthesis, and research .
Properties
Molecular Formula |
C39H40NO2PS |
---|---|
Molecular Weight |
617.8 g/mol |
IUPAC Name |
N-[(S)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C39H40NO2PS/c1-38(2,3)44(41)40(6)35(28-18-10-7-11-19-28)31-24-16-25-32-36(31)42-37-33(39(32,4)5)26-17-27-34(37)43(29-20-12-8-13-21-29)30-22-14-9-15-23-30/h7-27,35H,1-6H3/t35-,44?/m0/s1 |
InChI Key |
NYESSIWTNJZMIH-FZXGYKHYSA-N |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC=CC=C6)N(C)S(=O)C(C)(C)C)C |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=CC=C6)N(C)S(=O)C(C)(C)C)C |
Origin of Product |
United States |
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